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Abstract
Tris(2-ethylhexyl) phosphate (TEHP) is a high-production-volume chemical widely used as a

flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its

widespread use has led to ubiquitous human exposure, raising concerns about its potential

toxicity. This technical guide provides a comprehensive review of the current state of

knowledge on TEHP toxicity, with a focus on its carcinogenic, hepatotoxic, reproductive, and

neurotoxic effects. We present a compilation of quantitative toxicological data, detailed

experimental protocols for key toxicity assays, and an exploration of the molecular mechanisms

and signaling pathways implicated in TEHP-induced toxicity. This document is intended to

serve as a valuable resource for researchers, scientists, and drug development professionals

involved in the assessment of TEHP's safety and the development of strategies to mitigate its

potential adverse health effects.

Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on Tris(2-
ethylhexyl) phosphate.

Table 1: Carcinogenicity Data
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Specie
s

Sex Route
Dosing
Regim
en

Durati
on

Organ
Findin
g

Incide
nce

Refere
nce

F344/N

Rat
Male Gavage

0, 2000,

4000

mg/kg

103

weeks

Adrenal

Gland

Pheoch

romocyt

oma

(benign

or

maligna

nt)

2/50

(control

), 9/50

(2000

mg/kg),

14/50

(4000

mg/kg)

[2]

B6C3F

1

Mouse

Female Gavage

0, 500,

1000

mg/kg

103

weeks
Liver

Hepato

cellular

Carcino

ma

0/50

(control

), 4/50

(500

mg/kg),

7/50

(1000

mg/kg)

[2]

B6C3F

1

Mouse

Male &

Female
Gavage

0, 500,

1000

mg/kg

103

weeks

Thyroid

Gland

Follicul

ar Cell

Hyperpl

asia

Increas

ed

inciden

ce in

both

sexes

at both

doses

[2]

Table 2: Acute and Subchronic Toxicity Data
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Species Sex Route Duration Endpoint Value
Referenc
e

Rat N/A Oral
Single

Dose
LD50 > 37 g/kg [3]

Rat Male Oral (diet) 30 days NOAEL
430

mg/kg/day
[4]

Rat Male Oral (diet) 30 days LOAEL

1550

mg/kg/day

(decreased

food

consumptio

n and body

weight

gain)

[4]

Rat
Male &

Female
Gavage 28 days NOAEL

300

mg/kg/day
[5]

Rat Male Gavage 28 days LOAEL

1000

mg/kg/day

(impaired

body

weight

gain)

[5]

Table 3: Reproductive and Developmental Toxicity Data
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Species Endpoint Route Dosing NOAEL LOAEL
Referenc
e

Rat

(Fischer)

Testicular

Histology
Gavage 28 days

300

mg/kg/day

1000

mg/kg/day

(crystalline

inclusions

in

interstitial

cells)

[5]

Crustacean

(D. magna)

Reproducti

ve

Inhibition

N/A 21 days 1000 µg/L - [6]

Table 4: In Vitro Cytotoxicity Data
Cell Line

Exposure
Duration

Endpoint
Concentrati
on

Effect Reference

HepG2

(human liver)
72 hours

Cell Viability

(MTT assay)
100 µM

~80%

reduction

HepG2

(human liver)
72 hours

Cell Viability

(MTT assay)
200 µM

~50%

reduction

HepG2

(human liver)
72 hours

Cell Viability

(MTT assay)
400 µM

~41%

reduction

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on

TEHP toxicity.

Rodent Carcinogenicity Bioassay (Based on OECD
Guideline 451)
Objective: To assess the carcinogenic potential of TEHP in rodents following long-term oral

administration.
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Test System:

Species: Fischer 344/N rats and B6C3F1 mice are commonly used.[2]

Age: Young adult animals (e.g., 6-8 weeks old at the start of the study).[4]

Sex: Both males and females.

Group Size: At least 50 animals per sex per group.[7]

Experimental Design:

Dose Selection: At least three dose levels plus a concurrent vehicle control group are used.

Doses are typically selected based on the results of subchronic toxicity studies.[7] For TEHP,

gavage doses in corn oil have been used.[2]

Administration: The test substance is administered daily, 5 days a week, for a major portion

of the animal's lifespan (typically 103 weeks for rats and mice).[2]

Observations:

Animals are observed twice daily for clinical signs of toxicity.

Body weight and food consumption are recorded weekly for the first 13 weeks and

monthly thereafter.

Pathology:

A complete gross necropsy is performed on all animals.

A comprehensive set of tissues from all animals is collected, preserved, and examined

microscopically by a qualified pathologist.

Data Analysis:

Survival data are analyzed using life-table methods.
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The incidence of neoplasms is analyzed using appropriate statistical methods that account

for intercurrent mortality.

Body weight and organ weight data are analyzed using analysis of variance (ANOVA)

followed by a multiple comparison test.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of TEHP on a cell line, such as the human

hepatoma cell line HepG2.

Materials:

HepG2 cells

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal

bovine serum)

TEHP stock solution (dissolved in a suitable solvent like DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x

10^4 cells/well) and allow them to attach overnight.

Treatment: Remove the medium and expose the cells to various concentrations of TEHP

(and a vehicle control) in fresh medium for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well (to a final

concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-

response curve to determine the IC50 value (the concentration that inhibits 50% of cell

viability).

Comet Assay (Single Cell Gel Electrophoresis) for
Genotoxicity
Objective: To assess the DNA-damaging potential of TEHP in vitro.

Materials:

Target cells (e.g., HepG2)

Low melting point agarose

Normal melting point agarose

Microscope slides

Lysis solution (high salt and detergent)

Alkaline electrophoresis buffer (pH > 13)

Neutralization buffer

DNA staining dye (e.g., ethidium bromide or SYBR Green)

Fluorescence microscope with appropriate filters
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Image analysis software

Procedure:

Cell Treatment: Expose cells to various concentrations of TEHP (and positive and negative

controls) for a defined period.

Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a

microscope slide pre-coated with normal melting point agarose.

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving

the DNA as a nucleoid.

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to

unwind.

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate

away from the nucleoid, forming a "comet tail."

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

Visualization and Analysis: Visualize the comets under a fluorescence microscope and

quantify the extent of DNA damage (e.g., tail length, tail moment) using image analysis

software.

Signaling Pathways and Mechanisms of Toxicity
The toxicity of TEHP is thought to be mediated through several interconnected signaling

pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis.

Oxidative Stress and Nrf2 Pathway
TEHP exposure has been shown to induce the production of reactive oxygen species (ROS),

leading to oxidative stress. This can damage cellular components, including lipids, proteins,

and DNA. The cell's primary defense against oxidative stress is the Nrf2-ARE (Nuclear factor

erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under normal conditions,

Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of
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oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the

transcription of antioxidant genes.

Tris(2-ethylhexyl) phosphate
(TEHP)

Reactive Oxygen
Species (ROS)

Cellular Damage
(Lipid Peroxidation, DNA Damage)

Nrf2-Keap1
Complex

induces dissociation

Nrf2releases Antioxidant Response
Element (ARE)

binds to Antioxidant Genes
(e.g., HO-1, NQO1)

activates transcription Cellular Defense

Click to download full resolution via product page

TEHP-induced oxidative stress and the Nrf2 response pathway.

Mitochondrial Dysfunction and Apoptosis
Oxidative stress induced by TEHP can lead to mitochondrial dysfunction, characterized by a

decrease in mitochondrial membrane potential and increased permeability. This can trigger the

intrinsic pathway of apoptosis. The process involves the release of cytochrome c from the

mitochondria, which then activates a cascade of caspases, ultimately leading to programmed

cell death. The tumor suppressor protein p53 can also be activated in response to DNA

damage, further promoting apoptosis.
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TEHP-induced mitochondrial dysfunction and apoptosis pathway.
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Potential Endocrine Disruption and PPAR Signaling
While the direct effects of TEHP on the endocrine system are still under investigation, its

metabolite, mono(2-ethylhexyl) phosphate (MEHP), has been shown to interact with

Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a

crucial role in lipid metabolism and adipogenesis. Activation of PPARs by xenobiotics can

disrupt normal endocrine function. Further research is needed to fully elucidate the role of

PPAR signaling in TEHP toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Developmental toxicity screen: results of rat studies with diethylhexyl phthalate and
ethylene glycol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

2. NTP Toxicology and Carcinogenesis Studies of Tris(2-ethylhexyl)phosphate (CAS No. 78-
42-2) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities
in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]

4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

5. researchgate.net [researchgate.net]

6. env.go.jp [env.go.jp]

7. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b044474?utm_src=pdf-body-img
https://www.benchchem.com/product/b044474?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2568021/
https://pubmed.ncbi.nlm.nih.gov/2568021/
https://pubmed.ncbi.nlm.nih.gov/12748680/
https://pubmed.ncbi.nlm.nih.gov/12748680/
https://pubmed.ncbi.nlm.nih.gov/12748680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7216891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7216891/
https://hhpprtv.ornl.gov/issue_papers/Tris2ethylhexylphosphate.pdf
https://www.researchgate.net/publication/338231593_Comparison_of_tris2-ethylhexyl_phosphate_and_di2-ethylhexyl_phosphoric_acid_toxicities_in_a_rat_28-day_oral_exposure_study
https://www.env.go.jp/content/900450547.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5842715/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Tris(2-ethylhexyl) Phosphate (TEHP) Toxicity: An In-
depth Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044474#literature-review-on-tris-2-ethylhexyl-
phosphate-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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